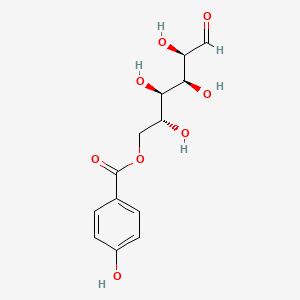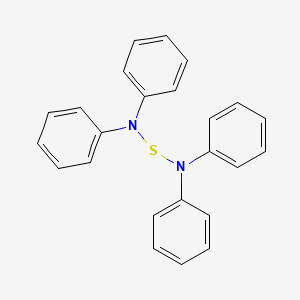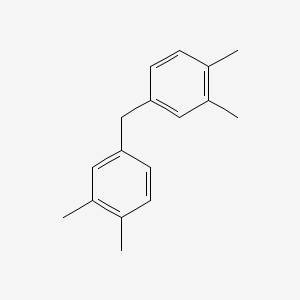
Bis(3,4-dimethylphenyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,4-dimethylphenyl)methane is an organic compound with the molecular formula C17H18 It is characterized by the presence of two 3,4-dimethylphenyl groups attached to a central methane carbon
准备方法
Synthetic Routes and Reaction Conditions
Bis(3,4-dimethylphenyl)methane can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzyl chloride with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of 3,4-dimethylbenzyl chloride in the presence of a palladium catalyst. This method offers high yields and is suitable for large-scale production.
化学反应分析
Types of Reactions
Bis(3,4-dimethylphenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(3,4-dimethylphenyl)methanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Bis(3,4-dimethylphenyl)methanone.
Reduction: Bis(3,4-dimethylphenyl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Bis(3,4-dimethylphenyl)methane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of bis(3,4-dimethylphenyl)methane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert their effects through specific pathways.
相似化合物的比较
Bis(3,4-dimethylphenyl)methane can be compared to other similar compounds, such as:
Bis(4-methylphenyl)methane: Similar structure but with methyl groups at the 4-position.
Bis(3,5-dimethylphenyl)methane: Methyl groups at the 3 and 5 positions.
Bis(3,4-dimethoxyphenyl)methane: Methoxy groups instead of methyl groups.
Uniqueness
The unique positioning of the methyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
726-05-6 |
|---|---|
分子式 |
C17H20 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
4-[(3,4-dimethylphenyl)methyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C17H20/c1-12-5-7-16(9-14(12)3)11-17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3 |
InChI 键 |
TWNICQBDBDUTPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CC2=CC(=C(C=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
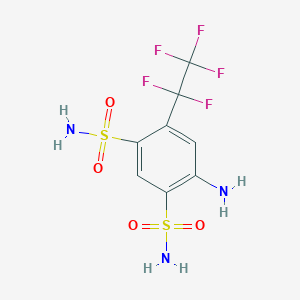
![4,4-Dichloro-12-phenyl-10,11,12-triazapentacyclo[6.5.1.0(2,7).0(3,5).0(9,13)]tetradec-10-ene](/img/structure/B14748130.png)
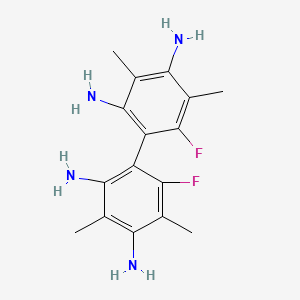
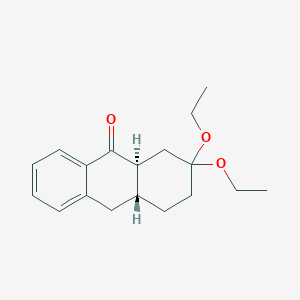

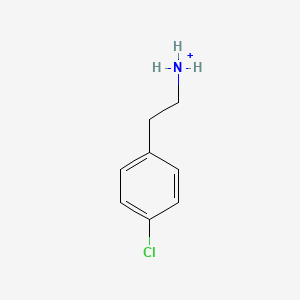
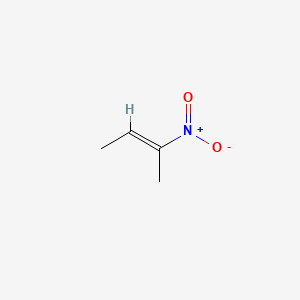

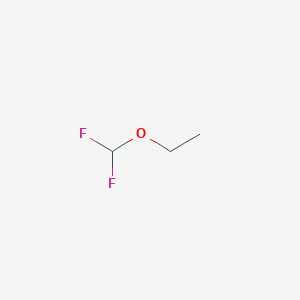
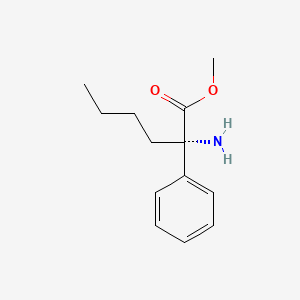
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
